molecular formula C8H7N3O B11918270 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone CAS No. 70740-27-1

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone

Cat. No.: B11918270
CAS No.: 70740-27-1
M. Wt: 161.16 g/mol
InChI Key: CJNVGLCOWKCXEV-UHFFFAOYSA-N
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Description

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an ethanone group. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological and chemical properties. The imidazo[4,5-b]pyridine scaffold is particularly significant due to its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core, which can then be functionalized to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may inhibit kinases involved in signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.

Uniqueness: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug design make it a valuable compound in both research and industrial applications .

Biological Activity

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is a compound that belongs to the class of imidazo[4,5-b]pyridine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound features a bicyclic system comprising an imidazole ring fused with a pyridine ring. The nitrogen atoms in these heterocycles enhance the compound's ability to interact with various biological targets, such as enzymes and receptors, which is crucial for its pharmacological effects.

Anticancer Properties

Research indicates that compounds containing the imidazo[4,5-b]pyridine moiety exhibit significant anticancer activities. For instance, derivatives of this class have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain analogs showed promising results against human cancer cell lines, indicating the potential of this compound as an anticancer agent .

Antiviral Activity

The antiviral properties of imidazo[4,5-b]pyridine derivatives have also been documented. These compounds have shown efficacy against several viral infections by targeting viral replication mechanisms. The unique structural features of this compound may enhance its interaction with viral proteins, making it a candidate for further antiviral studies.

Antitubercular Effects

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as antitubercular agents. Research focusing on similar compounds has revealed their ability to inhibit Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MICs). This suggests that this compound may possess similar antitubercular properties and warrants further investigation in this area .

The biological activity of this compound is largely attributed to its ability to bind to specific proteins and enzymes involved in disease processes. Molecular docking studies have provided insights into its binding affinities and interactions with various biological targets. For example, computational models indicate that this compound may effectively interact with key residues in target proteins implicated in cancer and infectious diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives:

StudyCompound TestedBiological ActivityFindings
Various analogsAnticancerShowed significant cytotoxicity against multiple cancer cell lines.
6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridineAntitubercularIdentified with MIC values as low as 0.5 μmol/L against M. tuberculosis.
Imidazo[4,5-b]pyridine derivativesAntiviralDemonstrated inhibition of viral replication in vitro.

Properties

CAS No.

70740-27-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-imidazo[4,5-b]pyridin-1-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)11-5-10-8-7(11)3-2-4-9-8/h2-5H,1H3

InChI Key

CJNVGLCOWKCXEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C=CC=N2

Origin of Product

United States

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